N-(4-methyl-2-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-methyl-2-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, an oxadiazole ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, including the formation of the pyrrole and oxadiazole rings, followed by the introduction of the sulfamoyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4-methyl-2-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-methyl-2-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide include other sulfonamide derivatives and compounds containing pyrrole and oxadiazole rings.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-methyl-2-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that incorporates a pyrrole moiety and a 1,2,4-oxadiazole ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- A pyrrole ring, which is known for its diverse biological activities.
- A sulfamoyl group that contributes to its pharmacological properties.
- An oxadiazole ring that enhances its bioactivity.
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.5 µM to 4.5 µM . The specific compound under consideration is anticipated to exhibit comparable or enhanced activity due to the synergistic effects of its functional groups.
Antimicrobial Properties
The incorporation of the pyrrole moiety in the compound suggests potential antimicrobial activity. Pyrrole derivatives have been reported to show efficacy against both Gram-positive and Gram-negative bacteria. For example, certain pyrrole-based compounds demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus .
Enzyme Inhibition
The oxadiazole component is associated with the inhibition of various enzymes relevant in disease pathways. Compounds containing oxadiazole rings have been shown to inhibit human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and cyclooxygenases (COX-1 and COX-2), which are critical in cancer and inflammatory processes .
Case Studies
- Cytotoxicity Evaluation : In vitro studies on related oxadiazole compounds indicated a significant reduction in cell viability across multiple cancer cell lines when treated with concentrations ranging from 10 µM to 50 µM. The most potent derivatives showed a mean IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
- Antimicrobial Screening : A study focusing on pyrrole derivatives revealed that modifications at specific positions on the pyrrole ring significantly enhanced antibacterial activity, suggesting that similar modifications in this compound could yield promising results .
Data Tables
Properties
IUPAC Name |
N-[4-methyl-2-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-11-6-7-13(19-12(2)23)15(9-11)27(24,25)18-10-16-20-17(21-26-16)14-5-4-8-22(14)3/h4-9,18H,10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEHZHWTFWJKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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